molecular formula C15H12ClF3N2O B8104784 N-(3-amino-4-methylphenyl)-4-chloro-3-(trifluoromethyl)benzamide

N-(3-amino-4-methylphenyl)-4-chloro-3-(trifluoromethyl)benzamide

Cat. No. B8104784
M. Wt: 328.71 g/mol
InChI Key: XOULWKLERMPLGV-UHFFFAOYSA-N
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Description

N-(3-amino-4-methylphenyl)-4-chloro-3-(trifluoromethyl)benzamide is a useful research compound. Its molecular formula is C15H12ClF3N2O and its molecular weight is 328.71 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(3-amino-4-methylphenyl)-4-chloro-3-(trifluoromethyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-amino-4-methylphenyl)-4-chloro-3-(trifluoromethyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antitumor Activity

N-(3-amino-4-methylphenyl)-4-chloro-3-(trifluoromethyl)benzamide has been studied for its antitumor properties. A compound closely related to it demonstrated inhibitory effects against the proliferation of cancer cell lines, including A549 and BGC-823, suggesting its potential as an antitumor agent (Ji et al., 2018).

Material Science Applications

This compound has relevance in material science, particularly in the synthesis of new polyamides. A study synthesized organo-soluble polyamides using semifluorinated aromatic diamines, which included derivatives of N-(3-amino-4-methylphenyl)-4-chloro-3-(trifluoromethyl)benzamide. These polyamides demonstrated good solubility and thermal stability, indicating potential applications in advanced material technologies (Bera et al., 2012).

Antiplasmodial Activities

In the field of malaria research, derivatives of this compound have shown effectiveness against Plasmodium falciparum strains, responsible for malaria. The antiplasmodial activities of these derivatives were influenced by the nature of their acyl moiety, highlighting their potential in developing new antimalarial therapies (Hermann et al., 2021).

Antimicrobial Properties

Research has also explored the antimicrobial properties of related benzamide compounds. For instance, a series of substituted 2-hydroxy-N-[1-oxo-1-(phenylamino)alkan-2-yl]benzamides, including trifluoromethyl derivatives, demonstrated bactericidal activity against methicillin-resistant Staphylococcus aureus (MRSA), suggesting its utility in addressing antibiotic-resistant bacterial infections (Zadrazilova et al., 2015).

properties

IUPAC Name

N-(3-amino-4-methylphenyl)-4-chloro-3-(trifluoromethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClF3N2O/c1-8-2-4-10(7-13(8)20)21-14(22)9-3-5-12(16)11(6-9)15(17,18)19/h2-7H,20H2,1H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOULWKLERMPLGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC(=C(C=C2)Cl)C(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClF3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-amino-4-methylphenyl)-4-chloro-3-(trifluoromethyl)benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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